Dodecyl alpha-D-glucopyranoside
Overview
Description
Dodecyl alpha-D-glucopyranoside is a non-ionic surfactant and detergent commonly used in biochemical research. It is composed of a dodecyl (C12) alkyl chain attached to an alpha-D-glucopyranoside moiety. This compound is known for its ability to solubilize and purify membrane proteins, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl alpha-D-glucopyranoside can be synthesized through the reaction of D-glucose with 1-dodecanol. The reaction typically involves the use of an acid catalyst to promote the formation of the glycosidic bond between the glucose and the dodecyl alcohol. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves enzymatic catalysis. Enzymes such as beta-glucosidase can be used to catalyze the reaction in organic solvents or ionic liquids. This method offers advantages such as regio- and stereo-selectivity, mild reaction conditions, and simplified product separation .
Chemical Reactions Analysis
Types of Reactions: Dodecyl alpha-D-glucopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved to yield D-glucose and dodecanol. This reaction can be catalyzed by acids or enzymes such as glucosidases .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions or enzymatic catalysis using glucosidases.
Oxidation: Mild oxidizing agents can be used to oxidize the hydroxyl groups on the glucose moiety.
Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.
Major Products:
Hydrolysis: D-glucose and dodecanol.
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Reduced forms of any oxidized derivatives.
Scientific Research Applications
Dodecyl alpha-D-glucopyranoside has a wide range of applications in scientific research:
Biochemistry: Used to solubilize and purify membrane proteins, facilitating their study and characterization.
Pharmaceutical Research: Acts as a permeation enhancer in transdermal drug delivery systems, improving the delivery of drugs through the skin.
Cosmetics: Used in formulations to enhance the stability and efficacy of cosmetic products.
Food Industry: Employed as an emulsifier and stabilizer in various food products.
Mechanism of Action
The primary mechanism by which dodecyl alpha-D-glucopyranoside exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This property is particularly useful in the solubilization and purification of membrane proteins. Additionally, its interaction with skin barrier lipids enhances the permeation of drugs through the skin .
Comparison with Similar Compounds
Dodecyl beta-D-glucopyranoside: Another non-ionic surfactant with similar applications in protein solubilization and purification.
Octyl beta-D-glucopyranoside: A shorter-chain analog used for similar purposes but with different solubilization properties.
Decyl beta-D-glucopyranoside: Similar to dodecyl alpha-D-glucopyranoside but with a shorter alkyl chain, affecting its surfactant properties.
Uniqueness: this compound is unique due to its specific alpha-glycosidic linkage, which can influence its interaction with biological molecules and its overall surfactant properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-SFFUCWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310835 | |
Record name | Dodecyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29980-16-3 | |
Record name | Dodecyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29980-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029980163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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